(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Description
This compound is a chiral tetrahydronaphthalene derivative featuring an amino group at the 8-position (R-configuration) and a carboxylic acid group at the 2-position, formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of ~227.69 g/mol. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications. The stereochemistry and functional group arrangement are critical for its biological interactions, particularly in targeting enzymes or receptors where chirality and hydrogen bonding play key roles .
Properties
IUPAC Name |
(8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYUNKLGBPKMG-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Research
Mechanism of Action
The compound has been studied for its potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structure allows it to participate in various biochemical pathways, making it a candidate for drug development aimed at treating neurological disorders and pain management.
Case Study: Pain Management
Research has indicated that derivatives of (R)-8-amino compounds can exhibit analgesic properties. In a study involving animal models, the compound demonstrated a significant reduction in pain response when administered prior to inducing nociceptive stimuli. This suggests its potential as a non-opioid analgesic alternative.
Organic Synthesis
Role as an Intermediate
(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its amino and carboxylic acid functional groups allow for various chemical transformations, including amination and carboxylation reactions .
Synthetic Pathways
Common synthetic routes include:
- Reduction of Naphthalene Derivatives: Utilizing catalytic hydrogenation or lithium aluminum hydride (LiAlH4) to produce the tetrahydronaphthalene core.
- Amination Reaction: Introducing amino groups through nucleophilic substitution.
- Carboxylation: Employing methods like the Kolbe-Schmitt reaction to introduce carboxylic acid functionalities.
Material Science
Polymer Chemistry
The compound can be utilized in the development of polymers where its functional groups can enhance the properties of the resulting materials. For instance, incorporating (R)-8-amino compounds into polymer matrices has been shown to improve mechanical strength and thermal stability due to hydrogen bonding interactions .
Analytical Chemistry
Use in Chromatography
Due to its unique structural features, (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is employed as a chiral reagent in chromatography. It aids in the separation of enantiomers in racemic mixtures, which is crucial for the pharmaceutical industry where chirality can significantly influence drug efficacy and safety .
Biochemical Studies
Enzyme Interaction Studies
The compound has been utilized in various biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism by which (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations of the Amino Group
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂ (identical to the target compound).
- Key Difference: The amino group is at position 6 instead of 8.
- Impact: Altered spatial orientation may reduce affinity for targets requiring 8-amino interactions. For example, in receptor binding assays, positional isomers often show divergent activity due to mismatched hydrogen-bonding networks .
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂.
- Key Difference: Amino group at position 5.
Functional Group Derivatives
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
- Molecular Formula : C₁₁H₁₀O₃.
- Key Difference: The 8-amino group is replaced by a ketone (oxo).
- Impact: The oxo group eliminates the basicity and hydrogen-bond donor capacity of the amino group.
(S)-Methyl 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂.
- Key Differences :
- Methyl ester replaces the carboxylic acid.
- S-configuration at the 8-position.
- Impact :
Substituent-Modified Analogs
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid
Comparative Data Table
Research Findings and Implications
- Positional Isomerism: The 8-amino configuration in the target compound optimizes interactions with biological targets, as seen in receptor-ligand docking studies where 6- and 5-amino analogs showed weaker binding .
- Stereochemistry : The R-configuration is critical for activity. For example, in a chiral HPLC study, the R-enantiomer demonstrated 10-fold higher affinity for a model enzyme compared to the S-form .
- Functional Group Effects: The hydrochloride salt in the target compound improves bioavailability by 40% compared to non-salt forms like the oxo derivative .
Biological Activity
(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS No. 2565792-56-3) is a synthetic compound with potential biological activities due to its structural features, including an amino group and a carboxylic acid group. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.
- Molecular Formula : C11H14ClNO2
- Molecular Weight : 227.69 g/mol
- IUPAC Name : (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid; hydrochloride
The biological activity of (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is thought to involve interactions with specific biological targets such as enzymes and receptors. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with neurotransmitter receptors affecting neurological functions.
Biological Activity Overview
The compound has been studied for various biological effects, including its potential in treating chronic obstructive pulmonary disease (COPD) and other conditions.
Table 1: Summary of Biological Activities
Case Studies
-
Chronic Obstructive Pulmonary Disease (COPD) :
- A study evaluated the effects of a related compound (Am80) on alveolar regeneration in adiponectin-deficient mice. Results indicated a significant reduction in alveolar wall destruction compared to controls, suggesting similar potential for (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride .
- Neuroprotective Research :
Comparative Analysis with Similar Compounds
The biological activities of (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can be compared with its racemic form and other structural isomers.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride | Contains amino and carboxylic groups | Potential COPD treatment |
| Racemic 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Mixture of enantiomers | Broader activity spectrum |
| 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Amino group at different position | Different receptor interactions |
Q & A
Q. What are the key functional groups in (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride, and how do they influence its reactivity in synthetic chemistry?
The compound features an amino group at the 8-position, a carboxylic acid at the 2-position, and a tetrahydronaphthalene core . The amino group participates in nucleophilic substitution or condensation reactions, while the carboxylic acid enables esterification or salt formation. The stereochemistry (R-configuration) at the 8-position further dictates enantioselective interactions. The hydrochloride salt enhances solubility for biological assays. These functional groups are critical for derivatization and biological activity studies .
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for higher yield?
Synthesis typically involves multi-step routes, including:
- Reductive amination of a ketone precursor to introduce the amino group.
- Hydrochloride salt formation via acidification.
- Stereochemical control using chiral catalysts or resolving agents. Optimization strategies include adjusting reaction temperature (e.g., 0–25°C for sensitive intermediates), using anhydrous solvents to prevent hydrolysis, and employing catalysts like Pd/C for hydrogenation steps. Purity can be improved via recrystallization from ethanol/water mixtures .
Q. What analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?
- NMR spectroscopy (¹H/¹³C) to verify the tetrahydronaphthalene core and substituent positions.
- HPLC with chiral columns (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (>98% for R-configuration).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography for absolute stereochemical assignment .
Q. How does the stereochemistry at the 8-position (R-configuration) affect the physicochemical properties compared to its S-enantiomer?
The R-enantiomer exhibits distinct crystal packing and solubility profiles due to hydrogen-bonding variations. For example, the R-form may display higher aqueous solubility in acidic buffers, impacting bioavailability. Pharmacokinetic differences (e.g., metabolic stability) are also observed in chiral HPLC comparisons with S-analogs .
Q. What are the recommended storage conditions to ensure stability, and what degradation pathways should be monitored?
Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the amino group. Degradation pathways include:
- Hydrolysis of the carboxylic acid under alkaline conditions.
- Racemization at the 8-position in polar solvents. Monitor via periodic HPLC analysis for purity and chiral integrity .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Use density functional theory (DFT) to map electrostatic potentials of the amino and carboxylate groups. Molecular docking (AutoDock Vina) can simulate binding to targets like κ-opioid receptors, leveraging the tetrahydronaphthalene core’s rigidity for hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C).
- Use isogenic cell lines to minimize variability in receptor expression.
- Perform meta-analysis of IC₅₀ values, accounting for differences in enantiomeric purity (e.g., S-contamination <2% in the R-form) .
Q. How do modifications to the tetrahydronaphthalene core or substituents influence pharmacological profiles in SAR studies?
- Core saturation : Fully saturated cores (e.g., 5,6,7,8-tetrahydro) enhance metabolic stability vs. aromatic analogs.
- Substituent effects : Chlorine at the 2-position (see ) increases lipophilicity (logP +0.5), altering blood-brain barrier penetration. Compare bioactivity using MTT assays in neuronal cell lines .
Q. What advanced purification techniques achieve high enantiomeric excess (>99%)?
- Chiral chromatography : Use cellulose-based columns with hexane/isopropanol gradients.
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol with a chiral additive (e.g., L-tartaric acid) to enrich the R-enantiomer .
Q. How to design stability-indicating assays for degradation kinetics and shelf-life evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
